molecular formula C19H17ClN2O4 B12181101 5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate

5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate

Cat. No.: B12181101
M. Wt: 372.8 g/mol
InChI Key: XWGBXBKRTBKXTQ-UHFFFAOYSA-N
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Description

5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate is a complex organic compound that combines a quinoline derivative with a furan carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and morpholinomethyl groups. The final step involves esterification with furan-2-carboxylic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can target the chloro group or the quinoline ring.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholinomethyl group can enhance the compound’s solubility and bioavailability, while the furan carboxylate ester can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinomethyl group enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] furan-2-carboxylate

InChI

InChI=1S/C19H17ClN2O4/c20-15-11-13(12-22-6-9-24-10-7-22)18(17-14(15)3-1-5-21-17)26-19(23)16-4-2-8-25-16/h1-5,8,11H,6-7,9-10,12H2

InChI Key

XWGBXBKRTBKXTQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CO4)Cl

Origin of Product

United States

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